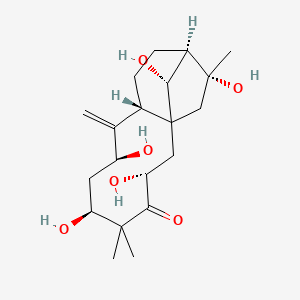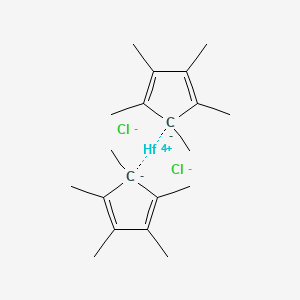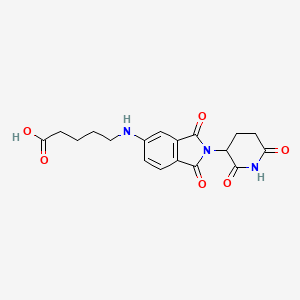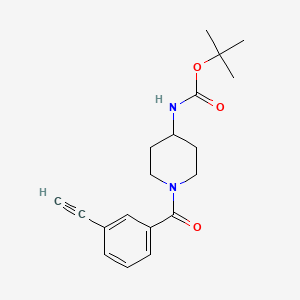![molecular formula C24H15NS B13977328 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole](/img/structure/B13977328.png)
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole is a compound that combines the structural features of carbazole and dibenzothiophene. Carbazole is known for its electron-donating properties, while dibenzothiophene is recognized for its electron-withdrawing characteristics. This unique combination makes this compound an interesting candidate for various applications, particularly in the field of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
準備方法
The synthesis of 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole typically involves the coupling of carbazole and dibenzothiophene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of dibenzothiophene-4-boronic acid with a halogenated carbazole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). Industrial production methods may involve similar coupling reactions but optimized for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole undergoes various chemical reactions, including:
科学的研究の応用
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole in OLEDs involves its role as a host material that facilitates the transport of charge carriers. The carbazole unit acts as an electron donor, while the dibenzothiophene unit serves as an electron acceptor, creating a balanced charge transport system . This balance is crucial for achieving high efficiency and stability in OLED devices.
類似化合物との比較
Similar compounds to 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole include:
9-(dibenzo[b,d]thiophen-2-yl)-9H-carbazole: This compound has a similar structure but with the dibenzothiophene unit attached at a different position, affecting its electronic properties.
9-(dibenzo[b,d]thiophen-4-yl)-3,6-diphenyl-9H-carbazole: This derivative includes additional phenyl groups, which can enhance its photophysical properties.
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]thiophene: This compound features two carbazole units, providing different electronic and charge transport characteristics.
The uniqueness of this compound lies in its balanced electron-donating and electron-withdrawing properties, making it highly suitable for applications in organic electronics.
特性
分子式 |
C24H15NS |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
9-dibenzothiophen-4-ylcarbazole |
InChI |
InChI=1S/C24H15NS/c1-4-12-20-16(8-1)17-9-2-5-13-21(17)25(20)22-14-7-11-19-18-10-3-6-15-23(18)26-24(19)22/h1-15H |
InChIキー |
UHWJLLXKNOSIHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC5=C4SC6=CC=CC=C56 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)


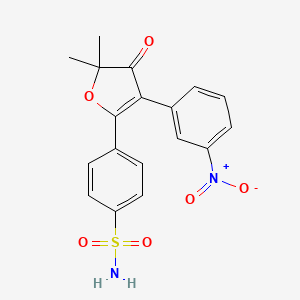
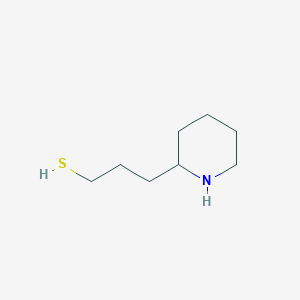
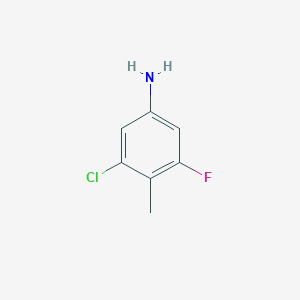
![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)
![6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione](/img/structure/B13977295.png)
